PDK1 Kinase Inhibition: Class-Level Potency Inferred from Patent SAR Data
The target compound falls within the structural scope of WO2012036974A1, which claims thiazole carboxamide derivatives as PDK1 inhibitors [1]. While no public IC50 value is available for CAS 2034470-49-8 specifically, the patent family exemplifies structurally similar thiazole-4-carboxamides with PDK1 IC50 values in the low nanomolar range [1]. The compound is cataloged in the DrugMap database as ‘Thiazole carboxamide derivative 28’ and is annotated as a Pyruvate Dehydrogenase Kinase 1 (PDHK1) Inhibitor, linking it to the same target class [2]. This stands in contrast to non-thiazole PDK1 chemotypes (e.g., GSK2334470, IC50 ~10 nM) which, despite similar target potency, possess divergent kinase selectivity profiles that limit cross-series substitution without full re-profiling [3].
| Evidence Dimension | PDK1 kinase inhibitory activity (biochemical assay) |
|---|---|
| Target Compound Data | No public quantitative IC50 data available for this specific CAS number |
| Comparator Or Baseline | GSK2334470: PDK1 IC50 ≈ 10 nM [3]; Patent-exemplified thiazole-4-carboxamides: PDK1 IC50 in low nanomolar range [1] |
| Quantified Difference | Not calculable without target-specific data |
| Conditions | Biochemical kinase inhibition assay (specific assay details not published for target compound) |
Why This Matters
Knowing the compound belongs to a PDK1-inhibitor chemotype with patent-validated potency supports its use as a chemical probe or lead scaffold, but procurement decisions should await target-specific IC50 confirmation.
- [1] WO2012036974A1 – Novel thiazol-carboximide derivatives as PDK1 inhibitors. WIPO (PCT), filed 2011, published 2012. View Source
- [2] DrugMap/IDRBLab. Thiazole carboxamide derivative 28. Synonyms: PMID25684022-Compound-WO2012036974 23(41). Target: Pyruvate dehydrogenase kinase 1 (PDHK1). View Source
- [3] GSK2334470 product information. ApexBT. PDK1 inhibitor with IC50 ~10 nM. View Source
